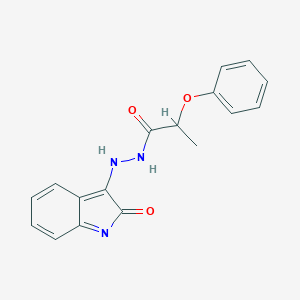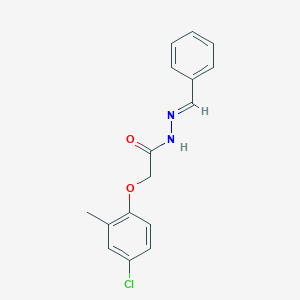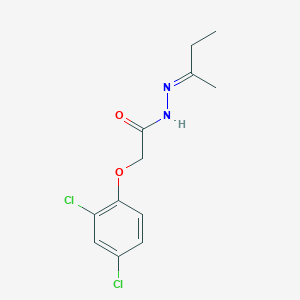
N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide, commonly known as OIP-Ac, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. OIP-Ac belongs to the class of hydrazide derivatives and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
OIP-Ac exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. OIP-Ac has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. OIP-Ac's anti-diabetic effects are thought to be mediated by its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
OIP-Ac has been shown to modulate various biochemical and physiological processes, including inflammation, cell proliferation, apoptosis, glucose and lipid metabolism, and oxidative stress. OIP-Ac has been shown to reduce the levels of pro-inflammatory cytokines and ROS in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, improve glucose uptake and insulin sensitivity in diabetic animal models, and reduce oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
OIP-Ac has several advantages for lab experiments, including its high purity, stability, and reproducibility. OIP-Ac is also relatively easy to synthesize and can be obtained in large quantities. However, OIP-Ac has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of OIP-Ac is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of OIP-Ac, including its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Future studies should focus on elucidating the molecular targets and signaling pathways of OIP-Ac, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel OIP-Ac derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of OIP-Ac involves the reaction of 2-oxindole-3-acetic acid with hydrazine hydrate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then reacted with 2-phenoxypropanoic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield OIP-Ac.
Wissenschaftliche Forschungsanwendungen
OIP-Ac has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. OIP-Ac has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the production of reactive oxygen species (ROS) in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, OIP-Ac has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Eigenschaften
Molekularformel |
C17H15N3O3 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N//'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C17H15N3O3/c1-11(23-12-7-3-2-4-8-12)16(21)20-19-15-13-9-5-6-10-14(13)18-17(15)22/h2-11H,1H3,(H,20,21)(H,18,19,22) |
InChI-Schlüssel |
GDQUODKGDZHXQU-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)



